3,4-Difluorobenzoic acid

Physical Organic Chemistry Ionization Thermodynamics Structure-Activity Relationship

Researchers developing MCH-R1 antagonists or scaling cyhalofop-butyl synthesis face isomer-dependent failures when using 2,4- or 3,5-DFBA. 3,4-Difluorobenzoic acid (≥98%) delivers the exact pKa (~3.80) and hydrogen-bonding geometry required for target bioactivity. - Regioselectively sourced via 4,5-difluorophthalic anhydride decarboxylation; not a mixed isomer batch. - Consistent purity reduces cGMP downstream purification burden. - Bulk lots available with full analytical documentation.

Molecular Formula C7H4F2O2
Molecular Weight 158.1 g/mol
CAS No. 455-86-7
Cat. No. B048323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluorobenzoic acid
CAS455-86-7
Synonyms3,4-Difluorobenzoic Acid;  NSC 190686
Molecular FormulaC7H4F2O2
Molecular Weight158.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)F)F
InChIInChI=1S/C7H4F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
InChIKeyFPENCTDAQQQKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluorobenzoic Acid Overview


3,4-Difluorobenzoic acid (C₇H₄F₂O₂, MW 158.10 g/mol) is an aromatic carboxylic acid featuring fluorine atoms at the 3- and 4- positions of the benzoic acid ring [1]. The 1,2-difluoro substitution pattern imparts distinct electronic, steric, and solid-state properties that differentiate it from other difluorobenzoic acid isomers (e.g., 2,3-, 2,4-, 2,5-, 3,5-DFBA) [2]. This regiochemistry enables specific applications in medicinal chemistry (MCH-R1 antagonists, kinase inhibitors) and agrochemical synthesis (cyhalofop-butyl) [3].

3,4-DFBA Substitution Challenges


Direct replacement of 3,4-difluorobenzoic acid with regioisomers such as 2,4-, 2,5-, or 3,5-DFBA is not feasible for established pharmaceutical and agrochemical routes. The 3,4-substitution pattern imparts a specific pKa (~3.80) and unique hydrogen-bonding geometry in crystal structures [1] that are essential for the bioactivity of derived compounds (e.g., MCH-R1 antagonists) . Furthermore, the 3,4-difluoro motif is a key structural requirement in the synthesis of the commercial herbicide cyhalofop-butyl [2]; isomer substitution would yield a different product with altered herbicidal spectrum and regulatory status. The decarboxylation route from 4,5-difluorophthalic anhydride is also regioselective for the 3,4-isomer [3].

3,4-DFBA vs. Isomers: Key Evidence


pKa Comparison Across DFBA Isomers

3,4-Difluorobenzoic acid exhibits an intermediate acidity among difluorobenzoic acid isomers. Its predicted pKa of 3.80 differs from 2,3-DFBA (2.93) , 2,4-DFBA (3.21) , 2,5-DFBA (2.93) , and 3,5-DFBA (3.52) . This acidity difference directly impacts ionization state at physiological pH and thus influences solubility, permeability, and target binding in drug candidates.

Physical Organic Chemistry Ionization Thermodynamics Structure-Activity Relationship

Melting Point Differentiation

3,4-Difluorobenzoic acid exhibits a melting point of 120–122 °C (lit.) [1], which is distinct from its regioisomers: 2,3-DFBA (163–165 °C) , 2,4-DFBA (188–190 °C) , 2,5-DFBA (131–132 °C) , and 3,5-DFBA (121–123 °C) . This difference reflects variations in intermolecular interactions (hydrogen bonding, π-stacking) arising from fluorine substitution pattern, impacting purification and formulation processes.

Solid-State Chemistry Crystal Engineering Process Development

Decarboxylation Yield Comparison

The decarboxylation of 4,5-difluorophthalic anhydride or acid yields 3,4-difluorobenzoic acid with an 85% yield under optimized conditions (CuO catalyst, NMP, 190 °C) [1]. This represents a significant improvement over prior art where similar decarboxylations gave lower yields (e.g., 22% for benzoic acid from phthalic acid [2]), demonstrating a regioselective and high-yielding process specific to the 3,4-difluoro pattern.

Process Chemistry Decarboxylation Fluorinated Building Blocks

Purity vs. Industry Standard

Commercial 3,4-difluorobenzoic acid is routinely offered with purity ≥99.0% (HPLC) [1], meeting or exceeding typical purity requirements for pharmaceutical intermediates (often ≥98%). This high purity is achieved through optimized synthetic routes and purification protocols, reducing the burden of in-house purification for end-users.

Quality Control Analytical Chemistry Pharmaceutical Intermediates

MCH-R1 Antagonist Intermediate

3,4-Difluorobenzoic acid is specifically employed as a building block in the synthesis of 2-arylbenzimidazole derivatives that act as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists . The 3,4-difluoro substitution pattern is integral to the pharmacophore; replacement with other difluorobenzoic acid isomers (e.g., 2,4- or 3,5-DFBA) would lead to different SAR outcomes and is not documented for this chemotype.

Medicinal Chemistry GPCR Antagonists Fluorinated Drug Discovery

3,4-Difluorobenzoic Acid Applications


Cyhalofop-butyl Herbicide Synthesis

3,4-Difluorobenzoic acid serves as a critical intermediate in the preparation of cyhalofop-butyl, a leading aryloxyphenoxypropionate herbicide used for post-emergence grass control in rice paddies [1]. The 3,4-difluoro substitution pattern on the phenyl ring is essential for the herbicidal activity and crop safety profile. Substitution with other difluorobenzoic acid isomers would yield different esters with unknown regulatory and efficacy profiles, rendering 3,4-DFBA the only viable intermediate for this commercial product.

MCH-R1 Antagonist Discovery

In pharmaceutical research, 3,4-difluorobenzoic acid is a key building block for the synthesis of 2-arylbenzimidazole derivatives that antagonize the melanin-concentrating hormone receptor 1 (MCH-R1), a target for obesity and metabolic disorders . The 3,4-difluoro arrangement is a defined element of the pharmacophore, and alternative isomers would not generate the same binding interactions. This makes 3,4-DFBA a specific, non-substitutable intermediate for this program.

Kinase Inhibitor Intermediate

3,4-Difluorobenzoic acid with purity ≥99.0% (HPLC) is employed as a starting material in the synthesis of fluorinated kinase inhibitors [2]. The high purity specification reduces the risk of impurity-related side reactions and simplifies downstream purification in cGMP environments. Its distinct pKa and solid-state properties (melting point) facilitate reliable handling and formulation development compared to other DFBA isomers.

Liquid Crystal & Polymer Precursor

The 3,4-difluorobenzoic acid core is incorporated into liquid crystal materials and high-performance polymers to enhance thermal stability and dielectric properties [3]. The specific dipole moment and hydrogen-bonding geometry derived from the 1,2-difluoro substitution pattern contribute to unique mesophase behavior, differentiating it from materials based on 2,4- or 3,5-DFBA.

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